molecular formula C21H27ClN2O2 B2552491 2-(2-chlorophenyl)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)acetamide CAS No. 1235058-89-5

2-(2-chlorophenyl)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2552491
CAS RN: 1235058-89-5
M. Wt: 374.91
InChI Key: VVXUPNUERCBFSD-UHFFFAOYSA-N
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Description

The compound "2-(2-chlorophenyl)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)acetamide" is a structurally complex molecule that may be related to various pharmacological and toxicological properties. While the exact compound is not directly studied in the provided papers, there are several related compounds that can offer insights into the potential characteristics and behaviors of the molecule .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of secondary amines with α, β-unsaturated carbonyl compounds, as seen in the synthesis of a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one . This method could potentially be adapted for the synthesis of the compound , considering the presence of a piperidinyl moiety and a chlorophenyl group in its structure.

Molecular Structure Analysis

The molecular structure of related acetamide derivatives has been studied using X-ray crystallography, revealing specific conformational preferences and intermolecular interactions such as hydrogen bonds and halogen interactions . These studies provide a foundation for understanding how the chlorophenyl and piperidinyl groups might influence the overall conformation and stability of the target compound.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through various spectroscopic methods and quantum chemical studies. For instance, the vibrational spectroscopic signatures of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide were characterized, and the effects of rehybridization and hyperconjugation on its dimer molecule were analyzed . These findings could be relevant when considering the reactivity and interaction potential of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been predicted using computational methods and confirmed through experimental data. For example, the crystal structure, spectroscopic properties, and quantum chemical studies of novel acetamide derivatives have been carried out to understand their stability, reactivity, and potential biological activity . Additionally, the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated for some compounds, which could be indicative of the behavior of the compound .

properties

IUPAC Name

2-(2-chlorophenyl)-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2/c1-15-11-19(16(2)26-15)14-24-9-7-17(8-10-24)13-23-21(25)12-18-5-3-4-6-20(18)22/h3-6,11,17H,7-10,12-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXUPNUERCBFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)acetamide

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